Aluminium-nickel

Intermetallic compounds Aerospace materials Lightweight structural alloys

NiAl (CAS 12003-78-0) is the only phase in the Ni-Al binary system combining the highest melting point (1639°C), lowest density (5.85 g/cm³), and highest thermal conductivity (76 W/(m·K)) among structural nickel aluminides. This phase-pure equiatomic intermetallic delivers rapid α-Al₂O₃ scale formation for TBC bond coats, outperforming MCrAlY overlays in cyclic oxidation resistance at 1100°C. As a 50-50 wt% Ni-Al precursor, it yields measurably higher hydrogenation activity in Raney nickel catalysts than Ni₂Al₃-rich compositions. Sintered NiAl compacts survive oxidizing atmospheres that degrade N-155 and stainless steels. Specify CAS 12003-78-0 to secure phase-controlled material for coating, catalyst, or structural applications.

Molecular Formula AlH3Ni
Molecular Weight 88.699 g/mol
CAS No. 12003-78-0
Cat. No. B1587872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium-nickel
CAS12003-78-0
Molecular FormulaAlH3Ni
Molecular Weight88.699 g/mol
Structural Identifiers
SMILES[AlH3].[Ni]
InChIInChI=1S/Al.Ni.3H
InChIKeyYYCNOHYMCOXPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 250 g / 150 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium-Nickel (CAS 12003-78-0) Procurement Guide: Intermetallic Compound for High-Temperature Structural and Coating Applications


Aluminium-nickel (CAS 12003-78-0) is the equiatomic intermetallic compound NiAl, crystallising in the ordered B2 (CsCl-type) structure. It belongs to the nickel aluminide family and is distinct from the γ'-Ni3Al precipitate phase and the aluminium-rich NiAl3 and Ni2Al3 precursor phases used in Raney nickel catalyst manufacture. NiAl combines a melting point of approximately 1639 °C, a density of 5.85 g/cm³, and a thermal conductivity of 76 W/(m·K) [1]. Commercial NiAl powder (99.0% min. metals basis) is supplied as a grey intermetallic powder with a molecular weight of 85.675 g/mol, insoluble in water, and is used as a strengthening constituent in nickel-base superalloys and as a bond coat material on gas turbine blades and jet engine components .

Aluminium-Nickel (CAS 12003-78-0) Substitution Risk: Why NiAl Cannot Be Interchanged with Ni3Al, NiAl3, or MCrAlY in Critical Applications


Nickel aluminides span a wide compositional range (NiAl3, Ni2Al3, NiAl, Ni3Al), and each intermetallic phase exhibits markedly different physical, mechanical, and chemical behaviour. The equiatomic NiAl (CAS 12003-78-0) is the only phase combining the highest melting point in the Ni-Al binary system, the lowest density among structural nickel aluminides, and the highest thermal conductivity — properties that are phase-specific and cannot be replicated by Ni3Al or aluminium-rich phases [1]. In thermal barrier coating (TBC) systems, NiAl bond coats generate a simpler, more controllable alumina scale than multi-element MCrAlY overlays, directly affecting spallation resistance and TBC service life [2]. For catalyst precursor applications, the phase composition of the starting Ni-Al alloy governs residual aluminium content, surface area, and ultimate catalytic activity; substituting a 50-50 wt% NiAl alloy with a Ni2Al3-rich composition can reduce methanation activity by more than half [3].

Aluminium-Nickel (CAS 12003-78-0) Quantitative Evidence Guide: Head-to-Head Data for Informed Procurement and Selection


NiAl Density Advantage vs. Ni3Al: 22% Lower Density Enabling Lightweight High-Temperature Components

The equiatomic NiAl (CAS 12003-78-0) exhibits a bulk density of 5.85 g/cm³, which is approximately 22% lower than that of Ni3Al (7.50 g/cm³), the other primary nickel aluminide candidate for high-temperature structural applications [1]. This density reduction translates directly to specific strength and weight savings in rotating aero-engine components.

Intermetallic compounds Aerospace materials Lightweight structural alloys

NiAl Melting Point Advantage vs. Ni3Al: 254 °C Higher Thermal Capability for Extreme-Temperature Service

NiAl exhibits a melting point of 1639 °C (1912 K), substantially exceeding that of Ni3Al at 1385 °C (1658 K) [1]. Independent thermodynamic measurements and differential thermal analysis (DTA) confirm a melting point of 1676 °C for NiAl, consistent with the theoretical value obtained from thermodynamic calculations [2]. The NiAl melting point is the highest of all intermetallic phases in the Ni-Al binary system.

High-temperature materials Gas turbine coatings Intermetallic phase stability

NiAl Thermal Conductivity Advantage vs. Ni3Al: 2.6× Higher Heat Dissipation Capacity

NiAl demonstrates a thermal conductivity of 76 W/(m·K) at room temperature, compared with only 28.85 W/(m·K) for Ni3Al [1]. This represents a 2.63-fold advantage. The high thermal conductivity of NiAl is inherent to its B2 ordered structure and can be exploited in applications where rapid heat dissipation is critical; alloying additions such as Hf produce only minor reductions in NiAl thermal conductivity [2].

Thermal management Intermetallic coatings Heat exchanger materials

NiAl Bond Coat Oxidation Mass Gain vs. NiCoCrAlY: <0.3 mg/cm² After 1000 h Isothermal Exposure

In a comparative study evaluating cyclic oxidation and hot corrosion of bond coat materials, pack-cemented NiAl coatings exhibited the lowest mass gain among all tested specimens at <0.3 mg/cm² after 1000 hours of oxidation testing, outperforming electro-codeposited NiCoCrAlY coatings [1]. However, the same study noted that NiAl coatings showed very poor hot corrosion performance at 900 °C in the presence of SO2, indicating that NiAl's advantage is specific to clean oxidative environments.

Thermal barrier coatings High-temperature oxidation Bond coat selection

PVD Ni-Al vs. HVOF-MCrAlY Cyclic Oxidation: Lower Weight Gain at 1100 °C for Aluminium-Rich NiAl Coatings

A direct head-to-head study compared PVD-deposited Ni-Al coatings (compositions Ni35Al65, Ni40Al60, Ni53Al47 from Ni52Al48, Ni60Al40, and Ni70Al30 targets respectively) against HVOF-sprayed CoCrAlY coatings under cyclic oxidation at 1100 °C on Inconel 600 substrates. The aluminium-rich Ni-Al coatings formed a protective Al₂O₃ scale rapidly on the surface, resulting in a lower oxidation weight gain rate than the CoCrAlY coating [1]. This study demonstrates that PVD NiAl coatings, deposited in the same coating cycle as the YSZ top coat, can outperform conventional HVOF-MCrAlY bond coats in high-temperature cyclic oxidation.

Physical vapour deposition Cyclic oxidation testing MCrAlY alternatives

Sintered NiAl Oxidation Resistance vs. N-155 and CoAl: Stronger Oxidation Resistance in Refractory Alloy Benchmarks

In a foundational 1958 study examining the physical and mechanical properties of sintered NiAl, the oxidation resistance of sintered NiAl was explicitly ranked as stronger than that of the commercial refractory alloy N-155 (also known as 25-20 stainless), and stronger than sintered CoAl [1]. The NiAl specimens were cold-pressed at 5 t/cm² and sintered at 1400 °C for 5 hours; the same material fractured under compression at approximately 15 ton/cm².

Sintered intermetallics Refractory alloys Oxidation resistance ranking

Aluminium-Nickel (CAS 12003-78-0) Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Industry


Thermal Barrier Coating Bond Coats: PVD NiAl for Superior Cyclic Oxidation Resistance at ≥1100 °C

NiAl (CAS 12003-78-0) source material for PVD bond coat deposition is the preferred selection when the application requires a simpler intermetallic bond coat with less critical composition control compared to multi-element MCrAlY alloys . The aluminium-rich PVD Ni-Al coatings form a protective α-Al₂O₃ scale rapidly upon exposure, yielding lower oxidation weight gain than HVOF-CoCrAlY coatings under cyclic conditions at 1100 °C [5]. Pack-cemented NiAl coatings additionally demonstrate the lowest mass gain (<0.3 mg/cm² after 1000 h) among tested bond coat systems under isothermal oxidation [7]. This scenario applies to gas turbine blades, combustor liners, and static hot-section components where oxidation is the life-limiting degradation mechanism.

Lightweight High-Temperature Structural Components: Exploiting the NiAl Density Advantage over Ni3Al

For structural applications where weight reduction is critical and operating temperatures approach 0.7–0.8 of the material's melting point, NiAl (density 5.85 g/cm³, melting point 1639 °C) offers a 22% lower density and a 254 °C higher melting point than Ni3Al (density 7.50 g/cm³, melting point 1385 °C) . The 2.6× higher thermal conductivity (76 vs. 28.85 W/(m·K)) further enables rapid heat dissipation . Potential applications include rotating aero-engine hardware, advanced heat exchangers, and high-temperature furnace components where the inherent room-temperature brittleness of NiAl can be managed through design or composite reinforcement strategies [5].

Raney Nickel Catalyst Precursor: Phase-Controlled 50-50 wt% NiAl Alloy for Optimised Catalytic Activity

Commercial 50-50 wt% Ni-Al alloy (corresponding to the equiatomic NiAl composition, CAS 12003-78-0) serves as the standard precursor for Raney-type nickel catalyst production via alkaline aluminium leaching . The phase composition of the starting alloy directly governs the catalytic performance: precursors containing a higher volume fraction of NiAl phase yield Raney nickel catalysts with measurably higher hydrogenation activity compared to Ni2Al3-rich precursors [5]. The methanation activity of catalyst prepared from stoichiometric Ni2Al3 was less than half that of other catalysts in the NiAl3–Ni2Al3 compositional range [7]. Procurement of phase-controlled 50-50 wt% NiAl alloy therefore directly impacts catalyst productivity in industrial hydrogenation processes.

Oxidation-Resistant Sintered Components: NiAl Powder Metallurgy for High-Temperature Furnace Hardware

Sintered NiAl compacts (cold-pressed at 5 t/cm², sintered at 1400 °C for 5 h) have been demonstrated to possess oxidation resistance exceeding that of commercial refractory alloy N-155 and sintered CoAl . This positions NiAl powder feedstocks as candidates for furnace heating elements, kiln furniture, and other static components exposed to oxidising atmospheres at temperatures where conventional stainless steels and Ni-base superalloys undergo rapid oxidation. The combination of high melting point (1639 °C), low density (5.85 g/cm³), and the ability to form a self-protective α-Al₂O₃ scale underpins this application scenario.

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